molecular formula C12H18N4O2 B8765547 3,6-Dimorpholinopyridazine CAS No. 27464-04-6

3,6-Dimorpholinopyridazine

Cat. No. B8765547
Key on ui cas rn: 27464-04-6
M. Wt: 250.30 g/mol
InChI Key: LUEUSXLFBJHTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06676932B2

Procedure details

3,6-Dichloropyridazine (25.0 g, 0.168 mol) was dissolved in morpholine (120 mol), for reflux condition for 24 hours. After cooling, the deposited crystal was filtered, to give 3,6-dimorpholinopyridazine in white crystal (33.7 g as a yield of 80%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>>[O:12]1[CH2:13][CH2:14][N:9]([C:2]2[N:3]=[N:4][C:5]([N:9]3[CH2:14][CH2:13][O:12][CH2:11][CH2:10]3)=[CH:6][CH:7]=2)[CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
120 mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for reflux condition for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the deposited crystal was filtered

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C=1N=NC(=CC1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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